![molecular formula C32H43N5O9S B1338238 Boc-甲硫-脑啡肽 CAS No. 59481-77-5](/img/structure/B1338238.png)
Boc-甲硫-脑啡肽
描述
Boc-met-enkephalin, also known as tert-butyloxycarbonyl-methionine-enkephalin, is a synthetic derivative of the naturally occurring opioid peptide met-enkephalin. Met-enkephalin is one of the two primary forms of enkephalins, the other being leu-enkephalin. These peptides play a crucial role in pain modulation by interacting with opioid receptors in the central and peripheral nervous systems .
科学研究应用
Pain Management
Boc-Met-enkephalin exhibits potent analgesic properties through its action on the δ-opioid receptor. Research indicates that this compound can modulate pain pathways and reduce nociceptive responses.
Case Study: Mycobacteria and Opioid Peptide Release
- A study demonstrated that Boc-Met-enkephalin can enhance opioid peptide release from neutrophils in response to Mycobacterium butyricum. This effect was linked to a decrease in inflammatory pain, suggesting a potential application in pain management strategies for inflammatory conditions .
Neuroprotection
Boc-Met-enkephalin has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Case Study: GABAergic Transmission and Parkinson's Disease
- In a primate model of Parkinson's disease, Boc-Met-enkephalin was shown to interact with GABAergic pathways, reducing the release of GABA from striatal terminals. This modulation may help alleviate parkinsonian symptoms by balancing neurotransmitter activity .
Cancer Therapy
Recent studies have highlighted the role of Boc-Met-enkephalin in cancer treatment, particularly concerning colorectal cancer.
Case Study: Methionine Enkephalin in Colorectal Cancer
- Methionine enkephalin (a related compound) was found to inhibit tumor growth in colorectal cancer models by remodeling the tumor immune microenvironment. It achieved this by down-regulating oncogenes and promoting anti-tumor immune responses, indicating that Boc-Met-enkephalin could have similar therapeutic potential .
Synthesis and Structure-Activity Relationship
The synthesis of Boc-Met-enkephalin and its analogs is crucial for understanding their pharmacological properties.
Synthesis Insights
- Efficient synthetic routes have been developed for Boc-Met-enkephalin derivatives, allowing researchers to explore their biological activity through structure-activity relationship studies. For instance, modifications at specific positions can significantly affect receptor binding affinity and biological efficacy .
Data Tables
作用机制
Target of Action
Boc-met-enkephalin, also known as Metenkefalin, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain regulation . Boc-met-enkephalin acts as an agonist for these receptors, meaning it binds to these receptors and activates them .
Mode of Action
Upon binding to the µ and δ opioid receptors, Boc-met-enkephalin triggers a series of intracellular events . It is known to cause immunostimulation at low doses and immunosuppression at higher doses . Additionally, Boc-met-enkephalin can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
Boc-met-enkephalin is involved in various biochemical pathways due to its interaction with opioid receptors. It has been found to play a role in regulating cell proliferation in both normal and neoplastic cell lines . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Pharmacokinetics
The pharmacokinetics of Boc-met-enkephalin involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that Boc-met-enkephalin reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of Boc-met-enkephalin is reported to be between 4.2-39 minutes .
Result of Action
The activation of µ and δ opioid receptors by Boc-met-enkephalin leads to various molecular and cellular effects. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . Furthermore, it has been under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .
生化分析
Biochemical Properties
Boc-met-enkephalin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to opioid receptors, including the mu, delta, and kappa receptors, which are G-protein-coupled receptors involved in pain modulation and immune responses . The interaction between Boc-met-enkephalin and these receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and subsequent modulation of ion channels and neurotransmitter release . Additionally, Boc-met-enkephalin interacts with enzymes such as prohormone convertase 1 and 2, which are involved in its biosynthesis from proenkephalin .
Cellular Effects
Boc-met-enkephalin exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to upregulate memory T cells and enhance adaptive immune responses . In neuronal cells, Boc-met-enkephalin modulates pain perception by inhibiting neurotransmitter release and reducing neuronal excitability . It also influences cell signaling pathways, such as the ERK2/CREB signaling pathway, and affects gene expression related to pain modulation and neuroprotection . Furthermore, Boc-met-enkephalin impacts cellular metabolism by regulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Boc-met-enkephalin involves its binding to opioid receptors, leading to conformational changes and activation of downstream signaling pathways. Upon binding to the receptors, Boc-met-enkephalin inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently modulating ion channels and neurotransmitter release . This results in analgesic effects and modulation of immune responses. Additionally, Boc-met-enkephalin upregulates the expression of cyclin-dependent kinases p16 and p21, which stall the cell cycle progression from the G0/G1 phase to the S phase, thereby regulating cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-met-enkephalin have been observed to change over time. The compound exhibits a short half-life, with rapid degradation and clearance from the system . Studies have shown that Boc-met-enkephalin remains stable under specific conditions but may degrade over extended periods, affecting its long-term efficacy . In in vitro and in vivo studies, Boc-met-enkephalin has demonstrated sustained analgesic and immunomodulatory effects, although the duration of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Boc-met-enkephalin vary with different dosages in animal models. At low doses, Boc-met-enkephalin has been shown to exert analgesic and immunomodulatory effects without significant adverse effects . At higher doses, it may induce toxic effects, including respiratory depression and immunosuppression . Studies have identified threshold doses for optimal therapeutic effects, and careful dosage adjustments are necessary to avoid potential toxicity .
Metabolic Pathways
Boc-met-enkephalin is involved in various metabolic pathways, including its biosynthesis from proenkephalin via proteolytic cleavage by prohormone convertase 1 and 2 . The compound is further metabolized by enzymes such as carboxypeptidase E, which removes the C-terminal amino acid residues . These metabolic processes regulate the levels of Boc-met-enkephalin and its active forms, influencing its biological activity and therapeutic potential .
Transport and Distribution
Boc-met-enkephalin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the central nervous system, including the brain and spinal cord, where it exerts its analgesic effects . The compound is also distributed in peripheral tissues, such as the adrenal medulla and immune organs, where it modulates immune responses . The transport and distribution of Boc-met-enkephalin are influenced by factors such as its molecular size, lipophilicity, and interactions with transport proteins .
Subcellular Localization
The subcellular localization of Boc-met-enkephalin is primarily within the dense-core granules of cells, such as neurons and immune cells . These granules serve as storage sites for the compound, allowing for its rapid release upon stimulation. The localization of Boc-met-enkephalin within specific subcellular compartments is regulated by targeting signals and post-translational modifications, which direct it to specific organelles . This subcellular localization is crucial for its activity and function in modulating pain perception and immune responses.
准备方法
Synthetic Routes and Reaction Conditions: Boc-met-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in tetrahydrofuran, followed by coupling reactions mediated by dicyclohexylcarbodiimide (DCC) or other coupling agents .
Industrial Production Methods: In industrial settings, the synthesis of Boc-met-enkephalin is optimized for large-scale production. This involves automated peptide synthesizers and environmentally friendly solvents like water. The use of microwave-assisted coupling reactions and nanomicelles has been explored to enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions: Boc-met-enkephalin undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA or hydrochloric acid.
Coupling: Formation of peptide bonds using DCC or other coupling agents.
Oxidation and Reduction: These reactions can modify the methionine residue in the peptide
Common Reagents and Conditions:
Deprotection: TFA, hydrochloric acid in tetrahydrofuran.
Coupling: DCC, N-methylmorpholine (NMM), and dimethylaminopyridine (DMAP).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents
Major Products: The primary product of these reactions is Boc-met-enkephalin, with potential side products including partially protected peptides and oxidized or reduced methionine derivatives .
相似化合物的比较
Leu-enkephalin: Another primary form of enkephalin with a leucine residue instead of methionine.
Met-enkephalin-Arg-Phe: A variant of met-enkephalin with additional arginine and phenylalanine residues.
Met-enkephalin-Arg-Gly-Leu: Another variant with additional arginine, glycine, and leucine residues
Uniqueness: Boc-met-enkephalin is unique due to its Boc protection, which makes it more stable and easier to handle during synthesis and storage. This stability is particularly advantageous in research and industrial applications where peptide degradation can be a significant issue .
生物活性
Boc-Met-enkephalin is an analog of the endogenous opioid peptide Met-enkephalin, which plays a significant role in modulating pain and emotional responses through its action on opioid receptors. This article reviews the biological activity of Boc-Met-enkephalin, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Enkephalins
Enkephalins are pentapeptides that bind to opioid receptors, primarily the mu (MOR) and delta (DOR) receptors, leading to analgesic effects. Met-enkephalin is derived from the proenkephalin precursor and has been extensively studied for its role in pain modulation and neuroprotection. Boc-Met-enkephalin is a modified form that incorporates a tert-butyloxycarbonyl (Boc) protective group, enhancing its stability and bioavailability.
Pharmacological Properties
Boc-Met-enkephalin exhibits several pharmacological properties that make it a subject of interest in pain management and neurobiology:
- Receptor Affinity : Boc-Met-enkephalin has shown significant binding affinity for both MOR and DOR. Research indicates that modifications at specific positions can enhance receptor selectivity and potency, as seen in studies with various enkephalin analogs .
- Bioavailability : The Boc group improves the compound's metabolic stability, allowing for better penetration across the blood-brain barrier (BBB). This is crucial for central nervous system (CNS) drug delivery .
- Analgesic Activity : Studies have demonstrated that Boc-Met-enkephalin retains potent analgesic effects in various pain models. For instance, it has been shown to significantly reduce nociceptive responses in animal models of inflammatory pain .
The biological activity of Boc-Met-enkephalin primarily involves:
- Opioid Receptor Activation : Upon binding to MOR and DOR, Boc-Met-enkephalin activates intracellular signaling pathways that lead to inhibition of neurotransmitter release, particularly GABA. This results in decreased pain perception .
- Calcium Signaling : The release of intracellular calcium is a critical step in the signaling cascade initiated by opioid receptor activation. Studies indicate that Boc-Met-enkephalin can influence calcium dynamics within neurons, contributing to its analgesic effects .
Research Findings and Case Studies
Several studies have contributed to our understanding of Boc-Met-enkephalin's biological activity:
- In Vitro Studies : In vitro assays have demonstrated that Boc-Met-enkephalin effectively activates ERK1/2 signaling pathways, which are associated with cell survival and proliferation. This suggests potential neuroprotective properties .
- Animal Models : In vivo studies using rodent models have shown that administration of Boc-Met-enkephalin leads to significant reductions in thermal and mechanical pain thresholds, indicating robust analgesic effects .
- Comparative Analyses : A comparative study highlighted the enhanced activity of Boc-Met-enkephalin relative to unmodified Met-enkephalin, particularly in terms of receptor binding affinity and analgesic potency .
Data Tables
Property | Boc-Met-Enkephalin | Met-Enkephalin |
---|---|---|
Binding Affinity (MOR) | High | Moderate |
Binding Affinity (DOR) | Moderate | Low |
Analgesic Potency | High | Moderate |
BBB Penetration | Enhanced | Poor |
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-SDHOMARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。